![molecular formula C8H9FOS B1344130 [3-Fluoro-4-(methylsulfanyl)phenyl]methanol CAS No. 252562-45-1](/img/structure/B1344130.png)

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol

Overview

Description

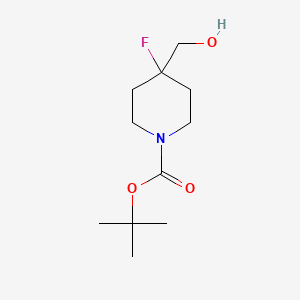

“[3-Fluoro-4-(methylsulfanyl)phenyl]methanol” is a chemical compound with the CAS Number: 252562-45-1 . It has a molecular weight of 172.22 . The IUPAC name for this compound is this compound . The compound is in liquid form .

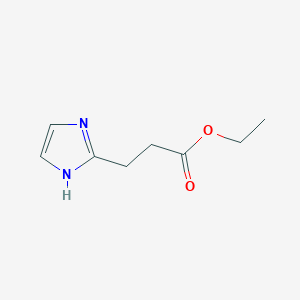

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Chemistry Applications

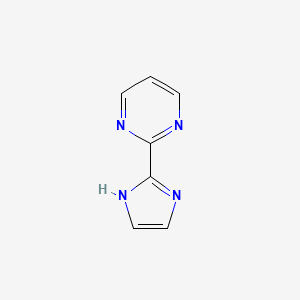

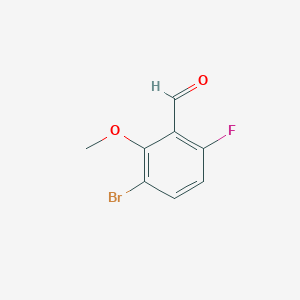

Catalyst- and Solvent-Free Syntheses : The research demonstrated efficient approaches for the synthesis of complex heterocyclic compounds through catalyst- and solvent-free conditions, showcasing the utility of fluorinated and methylsulfanyl-substituted phenyl compounds in facilitating regioselective syntheses under environmentally friendly conditions (Moreno-Fuquen et al., 2019).

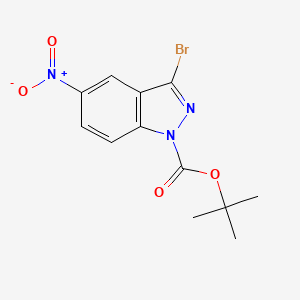

Nucleophilic Substitution : Studies on the structure of methylpyrimidin-4-ones revealed insights into the rate of nucleophilic substitution of the methylsulfanyl group, underscoring the influence of fluorine atoms on reaction rates, which could be leveraged in designing synthetic pathways for fluorinated pharmaceuticals (Kheifets et al., 2004).

Interaction with Alcohols : Investigation into the interactions of alcohols with fluorophenylacetylenes via IR-UV double resonance spectroscopy and computational methods provided insights into hydrogen bonding dynamics, crucial for designing solvents and reaction conditions in synthetic processes (Maity et al., 2011).

Material Science and Polymer Applications

- Proton Exchange Membranes : Research on sulfonated poly(arylene ether sulfone) copolymers highlighted the role of fluorinated compounds in enhancing the properties of materials for fuel cell applications. The introduction of fluorinated side chains improved proton conductivity, demonstrating the potential of these materials in energy technologies (Kim et al., 2008).

Pharmacological and Biochemical Applications

- Enzymatic Desymmetrization : A study on the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through lipase-catalyzed alcoholysis in organic solvents demonstrated the utility of fluorinated compounds in producing enantiomerically enriched intermediates for pharmaceutical synthesis, showcasing the application of biocatalysis in creating complex, chiral molecules (Liu et al., 2014).

Safety and Hazards

properties

IUPAC Name |

(3-fluoro-4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRADQVYSSOTPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)